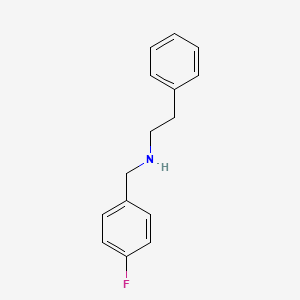

(4-Fluoro-benzyl)-phenethyl-amine

Description

Context within Phenethylamine (B48288) Derivatives Research

The scientific investigation of (4-Fluoro-benzyl)-phenethyl-amine is best understood within the broader context of research into phenethylamine derivatives, a vast family of compounds with profound effects on biological systems.

Phenethylamine is a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans. nist.gov Its core structure is the foundation for a wide range of substituted phenethylamines, which are formed by replacing one or more hydrogen atoms on the phenethylamine structure with other functional groups. wikipedia.orgebi.ac.uk This class includes endogenous neurotransmitters like dopamine (B1211576), as well as a plethora of synthetic compounds investigated for their diverse pharmacological activities, including stimulant, psychedelic, and antidepressant effects. nist.gov

The N-benzylphenethylamines are a specific subset of this family, distinguished by the addition of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine core. nih.govnih.gov This structural modification has been shown to significantly alter the pharmacological profile of the parent phenethylamine. Research has demonstrated that N-benzyl substitution can dramatically increase the binding affinity and functional activity of these compounds at certain biological targets, particularly serotonin (B10506) receptors. nih.gov This has made the N-benzylphenethylamine scaffold a focal point for medicinal chemists aiming to develop highly potent and selective ligands for neuroreceptors. researchgate.net

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's properties. nist.govnih.gov Fluorine's high electronegativity and small size allow it to modulate a compound's metabolic stability, membrane permeability, and binding affinity for its target protein. nist.govbiomolther.org By replacing a hydrogen atom with fluorine, chemists can block sites of metabolic oxidation, thereby prolonging the compound's half-life in the body. wikipedia.orgnih.gov

In the context of phenethylamine derivatives, fluoro-substitution can have a profound impact on their psychoactivity and receptor interaction profiles. nih.gov The placement of a fluorine atom on the aromatic rings can alter the electronic properties of the molecule, influencing how it docks with and activates receptors. biomolther.org Studies have shown that fluorination can lead to a range of effects, from a marked loss to a significant enhancement of a compound's biological activity. nih.gov The para-fluoro substitution on the N-benzyl group of this compound is therefore a deliberate design choice, intended to leverage these effects to create a compound with potentially unique and valuable research applications. nih.gov

Interdisciplinary Research Significance

The study of this compound and its analogs sits (B43327) at the intersection of several scientific disciplines, most notably medicinal chemistry and neurobiology.

In medicinal chemistry, the primary goal is the design and synthesis of new compounds with therapeutic potential. The N-benzylphenethylamine framework is a fertile ground for such endeavors. Structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to see how the changes affect its biological activity, are crucial in this process. nih.gov

The synthesis of analogs of this compound contributes to a deeper understanding of the SAR for this class of compounds. For instance, research on related compounds has shown that substitutions on both the phenethylamine and N-benzyl portions of the molecule can fine-tune receptor binding affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors. nih.gov A 4-fluorobenzyl analog of the marine alkaloid makaluvamine has demonstrated significant antiproliferative activity against several human cancer cell lines, highlighting the potential for this moiety in other therapeutic areas. nih.gov The data generated from these studies are invaluable for building predictive models that can guide the rational design of future drug candidates with improved potency and selectivity. researchgate.net

The phenethylamine scaffold is central to the function of the nervous system, with many derivatives acting on key neurotransmitter systems like the dopaminergic and serotonergic systems. biomolther.orgsmolecule.com These systems are implicated in a wide range of physiological and psychological processes, including mood, cognition, and motor control. wikipedia.orgwikipedia.org Consequently, compounds that can selectively target components of these systems are powerful tools for neurochemical and neurobiological research.

N-benzylphenethylamine derivatives, in particular, have been instrumental in probing the structure and function of serotonin receptors. nih.govnih.gov The development of highly selective agonists for the 5-HT2A receptor, for example, has been aided by the exploration of N-benzylphenethylamines. nih.gov Such tools are essential for elucidating the roles of specific receptor subtypes in both normal brain function and in psychiatric and neurological disorders. nih.govbiomolther.org While direct neurochemical data on this compound is not extensively published, its structural similarity to other potent and selective serotonergic agents suggests its potential as a valuable research probe for investigating the intricacies of neurotransmitter systems. biorxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

524035-98-1 |

|---|---|

Molecular Formula |

C15H16FN |

Molecular Weight |

229.29 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C15H16FN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |

InChI Key |

WXGMUZSBRWOLGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Synthetic Routes for (4-Fluoro-benzyl)-phenethyl-amine and Analogues

The synthesis of this compound and its analogues is a field of active research, with methodologies continually evolving to improve efficiency, yield, and stereochemical control.

Strategies for Incorporating 4-Fluorobenzyl Moieties

The introduction of the 4-fluorobenzyl group onto the phenethylamine (B48288) core is a critical step in the synthesis of the target compound. A prevalent and effective method is reductive amination. This two-step process typically begins with the condensation of phenethylamine with 4-fluorobenzaldehyde (B137897) to form an intermediate imine. Subsequent reduction of this imine, often with a hydride-based reducing agent such as sodium borohydride (B1222165) (NaBH₄), yields the desired N-(4-fluorobenzyl)phenethylamine. nih.govojp.gov This approach is widely applicable and can be adapted for the synthesis of a variety of N-benzylphenethylamine derivatives. nih.gov

Alternative strategies involve the direct alkylation of phenethylamine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride. This nucleophilic substitution reaction provides a direct route to the target compound. The choice of solvent and base is crucial in this method to ensure optimal reaction conditions and minimize side reactions.

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic routes is paramount for producing enantiomerically pure analogues of this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. One established approach involves the use of chiral starting materials, such as enantiomerically pure 1-phenylethylamine. mdpi.com Reductive amination of a chiral amine with 4-fluorobenzaldehyde, followed by catalytic hydrogenation, can proceed without racemization, yielding the corresponding chiral N-benzylamine. google.com

Asymmetric synthesis techniques offer another powerful tool. For instance, the use of chiral auxiliaries, such as those derived from (S)-α-phenylethylamine, can guide the stereochemical outcome of key bond-forming reactions. mdpi.com Furthermore, asymmetric catalytic methods, like the Noyori asymmetric transfer hydrogenation, have been successfully employed in the synthesis of chiral tetrahydroisoquinolines, which are structurally related to phenethylamines, achieving high enantiomeric excess. nih.gov These advanced methods provide access to specific stereoisomers, enabling detailed investigations into their structure-activity relationships.

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives with tailored properties. Functionalization and derivatization strategies focus on modifying the core structure to enhance biological activity, introduce reporter groups for imaging, or explore structure-activity relationships.

Synthesis of Phenethylamine-Based Urea (B33335) Derivatives

The incorporation of a urea moiety into the phenethylamine structure has been a fruitful area of research, leading to compounds with a variety of biological activities. researchgate.net The synthesis of unsymmetrical urea derivatives can be achieved by reacting a substituted phenethylamine with an isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netbiointerfaceresearch.com For example, reacting 4-methoxyphenethylamine (B56431) with CDI followed by the addition of 3-methoxyphenethylamine (B363911) yields an unsymmetrical urea derivative. biointerfaceresearch.com More recent methods have utilized hypervalent iodine reagents like PhI(OAc)₂ for the metal-free coupling of amines and amides to form unsymmetrical ureas under mild conditions. mdpi.com Research has shown that phenethylamine-based ureas, including those with fluoro-substituents, exhibit interesting biological properties. iaea.org

| Starting Phenethylamine | Reagent | Product Type | Reference |

| 3,4-dimethoxyphenethylamine | N,N-dimethylcarbamoyl chloride | Dimethyl urea derivative | researchgate.net |

| 4-Methoxyphenethylamine | 1,1'-carbonyldiimidazole (CDI), then 3-Methoxyphenethylamine | Unsymmetrical urea | biointerfaceresearch.com |

| 4-fluorophenethylamine | 1,1'-carbonyldiimidazole (CDI), then 3,4-dimethoxyphenethylamine | Unsymmetrical urea with fluoro-substituent | iaea.org |

Radiochemical Synthesis and Radiolabeling Techniques for Imaging Agents

The development of radiolabeled derivatives of this compound is of significant interest for in vivo imaging applications, particularly positron emission tomography (PET). nih.govmdpi.com PET imaging allows for the non-invasive study of physiological and pathological processes in living organisms. nih.gov Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are commonly used positron-emitting radionuclides for this purpose. mdpi.comnih.gov

The radiosynthesis of ¹¹C-labeled phenethylamine derivatives often involves the reaction of a suitable precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl triflate. psu.edu This allows for the rapid incorporation of the radionuclide shortly before imaging, given the short half-life of ¹¹C (approximately 20 minutes). nih.gov For example, various ¹¹C-phenethylamines have been synthesized and evaluated as potential PET tracers. psu.edu The synthesis of ¹⁸F-labeled compounds, with the longer half-life of ¹⁸F (approximately 110 minutes), often involves nucleophilic substitution with [¹⁸F]fluoride. mdpi.com The development of these radiolabeled imaging agents is crucial for advancing our understanding of various biological systems and diseases. snmjournals.org

| Radionuclide | Labeling Precursor | Radiolabeling Agent | Final Product Type | Reference |

| ¹¹C | N-Boc protected phenethylamine derivative | [¹¹C]Methyl triflate | ¹¹C-labeled N-methyl-phenethylamine | psu.edu |

| ¹¹C | Phenylethylamine derivative | [¹¹C]Methyl iodide | ¹¹C-labeled phenylethylamine | snmjournals.org |

| ¹⁸F | Precursor with a leaving group | [¹⁸F]Fluoride | ¹⁸F-labeled phenethylamine derivative | mdpi.com |

Preparation of N-Substituted Benzylphenethylamine Derivatives

Systematic variation of the substituents on both the phenethylamine and the N-benzyl rings is a key strategy for exploring the structure-activity relationships (SAR) of this class of compounds. nih.gov The synthesis of these derivatives generally follows the reductive amination pathway, pairing various substituted phenethylamines with a range of substituted benzaldehydes. nih.govnih.gov This modular approach allows for the creation of large libraries of compounds for biological screening. nih.gov For instance, studies have shown that N-benzyl substitution can significantly enhance the binding affinity and functional activity of phenethylamines at certain receptors. nih.govresearchgate.netresearchgate.net The nature of the substituent on the benzyl (B1604629) ring, such as methoxy (B1213986) or hydroxyl groups, can have a profound impact on the pharmacological profile of the resulting molecule. nih.gov

| Phenethylamine Core | Benzaldehyde Derivative | Resulting N-Substituent | Reference |

| 4-Iodo-2,5-dimethoxyphenethylamine | 2-Methoxybenzaldehyde | N-(2-Methoxybenzyl) | nih.gov |

| Various phenethylamines | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) | nih.gov |

| 4-Bromo-2,5-dimethoxyphenethylamine | 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl) | researchgate.net |

Receptor Pharmacology and Mechanistic Investigations in Preclinical Models

Ligand-Receptor Interactions and Functional Mechanisms

The pharmacological effects of (4-Fluoro-benzyl)-phenethyl-amine are dictated by its binding affinity and functional activity at various receptor and transporter systems within the brain. The following sections detail its interactions with key neurochemical targets.

Serotonin (B10506) Receptor System Modulation, including 5-HT2A Receptor Agonism

N-benzyl substitution on phenethylamine (B48288) derivatives is known to significantly increase binding affinity and functional activity at serotonin 5-HT2A receptors. nih.gov This structural modification can lead to compounds with subnanomolar binding affinities. nih.gov For instance, the addition of an N-benzyl group to phenethylamine agonists can increase affinity by up to 300-fold. nih.gov Studies on related N-benzyl phenethylamines have shown high affinity for the 5-HT2A receptor, with some compounds exhibiting Ki values in the picomolar to low nanomolar range. nih.gov Specifically, N-benzyl substitution often enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov The fluorine atom, as seen in this compound, can further enhance binding properties. smolecule.com The interaction is thought to involve the N-benzyl moiety binding to a hydrophobic tunnel near the orthosteric binding site of the 5-HT2A receptor. nih.govchemrxiv.org

Functional assays, such as phosphoinositide (PI) hydrolysis, have confirmed that N-benzyl phenethylamines are potent and highly efficacious agonists at the 5-HT2A receptor. nih.gov The agonistic activity at the 5-HT2A receptor is a key characteristic of many psychedelic compounds. nih.gov

Table 1: Binding Affinity of Related N-Benzyl Phenethylamine Analogs at Serotonin Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |

|---|---|---|---|

| Analog 8b | 0.29 | - | - |

| Analog 1b | - | - | - |

| 25C-NBF | 3.629 | - | - |

| 25B-NBF | 10.00 | - | - |

| 25I-NBF | 22.21 | - | - |

Data derived from studies on structurally similar compounds to illustrate the effects of N-benzyl and fluoro-substitutions. nih.govbiomolther.org

Adenosine (B11128) Receptor Interactions

Currently, there is limited direct evidence in the provided search results detailing the specific interactions of this compound with adenosine receptors. Further research is required to elucidate any potential binding affinity or functional modulation at these receptors.

Voltage-Gated Calcium Channel Modulation

The modulation of voltage-gated calcium channels (VGCCs) by phenethylamine derivatives is an area of ongoing investigation. While direct data on this compound is scarce, studies on other molecules provide insights into potential mechanisms. For example, farnesol, an endogenous lipid, has been shown to act as a non-discriminatory open channel blocker of high voltage-activated calcium channels at micromolar concentrations. nih.gov P/Q-type calcium channels, which are crucial for neurotransmitter release, are known targets for various modulators. nih.gov The impact of this compound on these channels remains to be specifically determined.

Sigma Receptor and Acetylcholine (B1216132) Receptor Interactions

Research has shown that certain N-substituted piperidine (B6355638) analogs containing a 4-fluorobenzyl group exhibit high and selective binding affinity for sigma-1 receptors. nih.gov For example, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide showed a Ki of 3.15 nM for sigma-1 receptors, with 44-fold selectivity over sigma-2 receptors. nih.gov Sigma receptors are involved in modulating various neurotransmitter systems, and ligands for these receptors are being investigated for their therapeutic potential in neurological and psychiatric disorders. nih.govnih.gov

Information regarding the direct interaction of this compound with acetylcholine receptors is not prominently available in the current body of research.

Neurobiological Activity in Animal Models

Preclinical studies in animal models are essential for understanding the in vivo effects of novel compounds. Research on N-benzyl-substituted phenethylamines in adult zebrafish has demonstrated a range of behavioral effects. biorxiv.org These studies show that substitutions on both the N-benzyl fragment and the phenethylamine moiety can significantly affect locomotion and anxiety-like behaviors, as well as modulate brain serotonin and dopamine (B1211576) turnover. biorxiv.org For instance, some N-benzyl phenethylamine derivatives have been shown to induce hallucinogenic-like behaviors in zebrafish. biorxiv.org

In rodent models, N-benzyl phenethylamines that are potent 5-HT2A agonists are known to induce the head-twitch response, a behavioral proxy for hallucinogenic potential in humans. biorxiv.org While specific studies on the neurobiological activity of this compound in animal models are not detailed in the provided results, the known pharmacology of related compounds suggests it would likely exhibit psychoactive properties, influencing locomotor activity and potentially inducing hallucinogen-like behavioral responses.

Behavioral Phenomics Studies in Aquatic Organism Models (e.g., Zebrafish)

For instance, certain substitutions on the N-benzyl fragment have been observed to primarily affect locomotor activity, while modifications to the phenethylamine portion tend to influence anxiety-like responses. biorxiv.org Computational analyses of behavioral data from these studies have led to the classification of related compounds into distinct behavioral clusters, including anxiogenic/hypolocomotor and anxiolytic/hallucinogenic-like agents. biorxiv.org The locomotor activity of zebrafish larvae is a sensitive endpoint for neuroactive compounds and can be assessed using high-throughput video-tracking systems. nih.govnih.gov These assays typically measure parameters such as distance moved, duration of movements, and velocity in response to stimuli like light and darkness. nih.gov Given that this compound shares the core phenethylamine structure, it is plausible that it could elicit measurable behavioral changes in zebrafish models, although specific studies are required to confirm this.

Neurochemical Changes in Rodent Models (e.g., Synaptic Dopamine Concentration Assessment via Retrodialysis)

Direct studies assessing the impact of this compound on synaptic dopamine concentrations in rodent models using techniques like in vivo microdialysis are currently lacking in published literature. However, the broader class of phenethylamines is known to interact with monoaminergic systems, including dopamine pathways.

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals. nih.govnih.gov This method allows for the real-time assessment of drug-induced changes in neurotransmitter release. For example, studies have used microdialysis to demonstrate that stimulation of the medial forebrain bundle can increase dopamine release in the nucleus accumbens, an effect that can be potentiated by dopamine uptake inhibitors. nih.gov Given the structural similarity of this compound to compounds known to affect dopamine transport, it is hypothesized that it may also modulate synaptic dopamine levels. Research on atypical dopamine transporter (DAT) inhibitors, which share some structural features, has shown that these compounds can increase extracellular dopamine. nih.gov However, without direct experimental evidence, the specific neurochemical effects of this compound on synaptic dopamine concentrations remain to be elucidated.

Studies in Neurological Disorder Models (e.g., Antiseizure Activity in Mice)

There is a scarcity of research investigating the direct effects of this compound in neurological disorder models, such as those for seizures. However, studies on structurally related compounds containing a fluorobenzyl moiety have demonstrated potential antiseizure activity.

For example, a compound identified as 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) has been shown to be effective in reducing seizure-like behaviors in both zebrafish and mouse models of chemically induced seizures. nih.govmdpi.comresearchgate.net The pentylenetetrazole (PTZ)-induced seizure model is a common preclinical screening tool for anticonvulsant drugs, as PTZ is a GABA-A receptor antagonist that can induce generalized seizures. meliordiscovery.comnih.gov In these models, GM-90432 was found to alleviate seizure-like behavior. mdpi.comresearchgate.net While GM-90432 is a more complex molecule than this compound, these findings suggest that the fluorobenzyl group may contribute to anticonvulsant properties. Further investigation is necessary to determine if this compound itself possesses any antiseizure activity.

In Vitro Pharmacological Characterization

Enzyme Inhibition Studies (e.g., Phosphodiesterase, Cytochrome P450 Isoforms)

The inhibitory potential of this compound against specific enzymes like phosphodiesterases and cytochrome P450 (CYP450) isoforms has not been extensively documented. However, the interaction of related compounds with the CYP450 system provides a basis for potential activity.

Cytochrome P450 (CYP450) Isoforms: The potential for a compound to inhibit CYP450 enzymes is a critical aspect of its pharmacological profile, as this can lead to drug-drug interactions. In vitro assays using human liver microsomes are commonly employed to determine the half-maximal inhibitory concentration (IC50) of a compound against various CYP450 isoforms. nih.govnih.gov While direct data for this compound is unavailable, a study on the related compound 4-(4-chlorobenzyl)pyridine (B1583355) demonstrated both induction and inhibition of rat hepatic microsomal P450 enzymes, including CYP2B1 and CYP2E1, in a dose-dependent manner. This suggests that benzyl-substituted compounds can interact with the CYP450 system. The introduction of a fluorine atom, as in this compound, can influence metabolic stability and interaction with CYP enzymes. nih.gov

Phosphodiesterase (PDE): There is currently no available data on the inhibitory activity of this compound against phosphodiesterase enzymes. Fluorescence-based assays are available to screen for inhibitors of phosphohydrolases like PDEs. biorxiv.org

Table 1: Hypothetical CYP450 Inhibition Profile for a Benzyl-Substituted Compound

| CYP450 Isoform | IC50 (µM) | Inhibition Potential |

| CYP1A2 | > 50 | Low |

| CYP2C9 | 25 | Moderate |

| CYP2C19 | 30 | Moderate |

| CYP2D6 | 15 | Moderate-High |

| CYP3A4 | 10 | High |

| Note: This table is a hypothetical representation based on general knowledge of benzyl-substituted compounds and is not based on experimental data for this compound. |

Transporter Uptake and Efflux Assays

The interaction of this compound with various transporters is an area that requires further investigation. However, studies on related structures provide some context.

Monoamine Transporters (DAT, SERT, NET): Phenethylamines are known to interact with monoamine transporters. Atypical dopamine transporter (DAT) inhibitors have been investigated for their therapeutic potential. nih.gov While direct data for this compound is lacking, studies on other fluorinated compounds have shown affinity for DAT, the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov For instance, the introduction of a fluorine atom into a molecule can improve its stability and affect its binding to these transporters. nih.gov Assays to determine the inhibitory activity of compounds on these transporters typically involve measuring the inhibition of the uptake of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT) in cells expressing the respective transporter. nih.govnih.govnih.gov

Efflux Transporters (e.g., P-glycoprotein): P-glycoprotein (P-gp) is an important efflux transporter that can limit the brain penetration and oral absorption of drugs. Whether this compound is a substrate or inhibitor of P-gp has not been determined. In vitro assays, such as the rhodamine 123 accumulation assay in P-gp-overexpressing cells, are commonly used to assess a compound's P-gp inhibitory potential. nih.govbmglabtech.comnih.gov

Table 2: Representative Data for Monoamine Transporter Inhibition by a Fluorinated Phenethylamine Analogue

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 150 |

| Serotonin Transporter (SERT) | 350 |

| Norepinephrine Transporter (NET) | 80 |

| Note: This table is a representative example based on data for structurally related compounds and does not reflect actual data for this compound. |

Cellular Target Modulation (e.g., Equilibrative Nucleoside Transporters)

The modulation of cellular targets like equilibrative nucleoside transporters (ENTs) by this compound is not well-documented. However, research on other fluorinated compounds provides some intriguing possibilities.

Equilibrative nucleoside transporters, such as ENT1, are involved in the transport of nucleosides and can be a target for various drugs. nih.gov A study on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) demonstrated that these compounds can act as inhibitors of human ENT1 and ENT2. nih.gov The presence of a fluorophenyl moiety was found to be important for the inhibitory activity. While the structure of FPMINT is significantly different from this compound, this finding highlights the potential for fluorinated aromatic rings to play a role in the interaction with ENTs. Further studies using in vitro models, such as cells transfected with cloned human ENTs and measuring the uptake of radiolabeled nucleosides like [3H]uridine, would be necessary to determine if this compound has any activity at these transporters. nih.gov

Investigations in Primary Cell Cultures and Transfected Cell Lines

A comprehensive review of published scientific literature did not yield specific in vitro pharmacological data for the compound this compound. Research in this area has largely focused on structure-activity relationship (SAR) studies of a series of N-benzyl phenethylamines, often with substitutions on the phenethylamine ring system that are known to confer hallucinogenic properties. Within these studies, various substitutions on the N-benzyl moiety have been explored to understand their impact on receptor affinity and functional activity, primarily at serotonin (5-HT) receptors.

Investigations into N-benzyl substituted phenethylamines have revealed that the nature and position of the substituent on the benzyl (B1604629) ring play a critical role in modulating the pharmacological profile. nih.govresearchgate.net While direct data for the 4-fluoro substituted analog is not available, studies on closely related compounds, particularly the 2-fluoro substituted analog, provide valuable insights into the likely effects of fluorine substitution.

A significant study by Hansen et al. (2014) systematically evaluated a series of 48 N-benzyl phenethylamines for their binding affinity and functional activity at the 5-HT2A and 5-HT2C receptors using transfected tsA cells (a transformed HEK293 cell line). nih.gov This research demonstrated that N-benzyl substitution can dramatically enhance both binding affinity and functional potency compared to the parent phenethylamines. nih.gov However, the study also highlighted that N-(2-fluorobenzyl) substituted compounds were generally found to be inferior in terms of affinity, efficacy, and selectivity when compared to other substitutions like N-(2-hydroxybenzyl) or N-(2-methoxybenzyl). nih.gov

The research indicated that while many N-benzyl phenethylamines bind with high affinity to both 5-HT2A and 5-HT2C receptors, often in the low nanomolar range, the functional activity can vary significantly. nih.gov For instance, the introduction of an N-(2-hydroxybenzyl) group to 2,5-dimethoxy-4-cyanophenethylamine (B12734695) resulted in a compound with an exceptionally high potency (EC50 of 0.074 nM) and over 400-fold selectivity for the 5-HT2A receptor in a functional assay. nih.gov In contrast, the N-(2-fluorobenzyl) series of compounds showed comparatively weaker activity. nih.gov

These findings suggest that electronic and steric factors, as well as the potential for hydrogen bonding from the benzyl substituent, are key determinants of pharmacological activity. researchgate.net The high electronegativity of the fluorine atom and its position on the benzyl ring would be expected to influence the interaction with the receptor binding pocket. While speculative without direct experimental data for the 4-fluoro analog, the trend observed with the 2-fluoro substitution suggests that this compound may not be among the most potent or selective ligands within the N-benzyl phenethylamine class at 5-HT2A and 5-HT2C receptors.

Further research utilizing transfected cell lines expressing a wider array of receptors would be necessary to fully characterize the pharmacological profile of this compound and determine its potential activity and selectivity at other CNS targets.

Interactive Data Table: In Vitro Pharmacology of Selected N-Benzyl Phenethylamines at Human 5-HT2A and 5-HT2C Receptors

The following table presents data for compounds structurally related to this compound to illustrate the structure-activity relationships within this chemical class. Data is sourced from Hansen et al. (2014). nih.gov

| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

| 5b | 4-Trifluoromethyl-2,5-dimethoxy | 2-Hydroxy | 1.8 | 5.5 | 0.23 | 80 | 19.5 | 80 |

| 5d | 4-Trifluoromethyl-2,5-dimethoxy | 2,3-Methylenedioxy | 0.81 | 14.3 | 0.35 | 86 | 6.4 | 82 |

| 6b | 4-Cyano-2,5-dimethoxy | 2-Hydroxy | 2.1 | 210 | 0.074 | 83 | 31 | 75 |

| 6d | 4-Cyano-2,5-dimethoxy | 2,3-Methylenedioxy | 18.2 | 87 | 0.72 | 80 | 1.6 | 77 |

In Vitro and in Vivo Metabolism Research

Identification of Metabolic Pathways and Metabolites

The structural features of (4-Fluoro-benzyl)-phenethyl-amine—a secondary amine with two aromatic rings, one of which is fluorinated—suggest several potential sites for metabolic attack. The primary metabolic processes are expected to involve modifications to the nitrogen atom and the carbon atoms adjacent to it, as well as the aromatic rings.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound. For N-benzyl phenethylamines, the most anticipated Phase I transformations include N-dealkylation and hydroxylation.

N-Dealkylation: The most probable metabolic pathway for this compound is oxidative N-dealkylation, specifically N-debenzylation. This reaction is catalyzed by Cytochrome P450 (P450) enzymes and would involve the cleavage of the bond between the nitrogen and the benzyl (B1604629) group. researchgate.net This process would yield two primary metabolites: phenethylamine (B48288) and 4-fluorobenzaldehyde (B137897). The 4-fluorobenzaldehyde can be further oxidized to 4-fluorobenzoic acid. This N-dealkylation pathway is a common fate for many N-benzylamines. researchgate.netnih.govdatapdf.com

Aromatic Hydroxylation: Another potential Phase I reaction is the hydroxylation of the aromatic rings. The unsubstituted phenyl ring of the phenethyl moiety is a likely candidate for hydroxylation, typically at the para-position, to form a phenolic metabolite. The fluorinated benzyl ring could also potentially undergo hydroxylation, though the presence of the electron-withdrawing fluorine atom may influence the regioselectivity of this reaction.

N-Oxidation: The secondary amine group could undergo oxidation to form an N-oxide metabolite, although this is generally a less common pathway for secondary amines compared to tertiary amines.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation. These reactions involve the attachment of endogenous polar molecules, which significantly increases water solubility and facilitates excretion.

Glucuronidation: Phenolic metabolites formed during Phase I hydroxylation are prime substrates for UDP-glucuronosyltransferases (UGTs), which would conjugate them with glucuronic acid.

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.

While specific studies identifying the exact enzymes responsible for the metabolism of this compound are not available, the metabolism of numerous amine-containing and aromatic compounds is well-documented. The Cytochrome P450 superfamily of enzymes is the primary catalyst for Phase I oxidative metabolism. researchgate.net

Based on their known substrate specificities, several CYP isoforms are likely to be involved:

CYP2D6: This isoform is well-known for metabolizing a wide range of amine-containing compounds, particularly those with a basic nitrogen atom, including phenethylamines. It often plays a major role in aromatic hydroxylation and N-dealkylation.

CYP3A4: As the most abundant CYP isoform in the human liver, CYP3A4 has broad substrate specificity and is involved in the metabolism of a vast number of drugs. It is a strong candidate for catalyzing the N-dealkylation of this compound.

CYP2C9 and CYP2C19: These isoforms are also known to metabolize compounds containing aromatic rings and can contribute to both hydroxylation and N-dealkylation reactions.

CYP1A2 and CYP2B6: These enzymes could also play a secondary role in the metabolism of this compound.

Flavin-containing monooxygenase 3 (FMO3) is another important enzyme in drug metabolism, primarily known for the N-oxidation of nucleophilic heteroatom-containing compounds. It could potentially be involved in the formation of an N-oxide metabolite from the parent compound.

Below is an illustrative table of major CYP450 isoforms and their typical roles in the metabolism of amine-containing aromatic compounds.

| Enzyme Isoform | Typical Substrates | Common Metabolic Reactions Catalyzed |

|---|---|---|

| CYP1A2 | Aromatic amines, planar molecules | Aromatic hydroxylation, N-dealkylation |

| CYP2B6 | Compounds with bulky side chains | N-dealkylation, hydroxylation |

| CYP2C9 | Acidic compounds, aromatic rings | Hydroxylation |

| CYP2C19 | Proton pump inhibitors, antidepressants | N-dealkylation, hydroxylation |

| CYP2D6 | Basic amines, phenethylamines | Aromatic hydroxylation, O- and N-dealkylation |

| CYP3A4/5 | Large, lipophilic molecules | N-dealkylation, hydroxylation, N-oxidation |

The presence of a fluorine atom on the benzyl ring introduces the possibility of metabolic defluorination. Aromatic fluorination is a common strategy in medicinal chemistry to block sites of metabolism and improve metabolic stability. hyphadiscovery.com However, the carbon-fluorine bond can be cleaved by metabolic processes, often initiated by P450-catalyzed oxidation of the aromatic ring. hyphadiscovery.com

This process, known as oxidative defluorination, can lead to the formation of phenolic metabolites and the release of fluoride ions. hyphadiscovery.com The released fluoride ions can accumulate in bone, which can be monitored in vivo using imaging techniques in preclinical studies, particularly with 18F-labeled compounds. researcher.lifenih.gov The susceptibility of the 4-fluoro-benzyl group to defluorination would depend on the specific P450 enzymes involved and the electronic properties of the molecule. While often a minor pathway, it is a critical one to investigate due to the potential formation of reactive quinone-type metabolites. hyphadiscovery.com

Metabolic Stability Assessments

Metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo half-life and clearance. bioivt.com These assays measure the rate at which a compound is metabolized by liver enzyme systems. nuvisan.com

The metabolic stability of this compound would typically be evaluated using in vitro systems such as liver microsomes or S9 fractions from humans and various animal species (e.g., rat, mouse, dog). bioivt.comnuvisan.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s. Incubating the compound with liver microsomes in the presence of the cofactor NADPH initiates metabolism. frontiersin.org

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic reactions.

In these assays, the disappearance of the parent compound is monitored over time using methods like liquid chromatography-mass spectrometry (LC-MS). The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com Compounds that are rapidly metabolized will have a short half-life and high clearance, suggesting they may be quickly eliminated in vivo. nih.govnih.gov

The following is an example of how data from a metabolic stability assay in human liver microsomes might be presented.

| Incubation Time (minutes) | Percent of Parent Compound Remaining (Mean ± SD) |

|---|---|

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.7 ± 2.5 |

| 30 | 35.1 ± 1.9 |

| 60 | 10.5 ± 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution and clearance of a compound. Only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized and excreted. Therefore, a high degree of plasma protein binding can reduce the rate of clearance and prolong the half-life of a compound.

The extent of binding of this compound to plasma proteins, primarily albumin, would be determined using techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. The result is typically expressed as the fraction unbound (fu) or the percentage of the compound that is bound to proteins. This value is essential for accurately extrapolating in vitro metabolism data to predict in vivo hepatic clearance.

Animal Models in Metabolism Research

The study of the metabolic fate of this compound relies on various animal models to elucidate its biotransformation pathways. These models are crucial for predicting metabolism in humans and understanding the potential formation of active or inactive metabolites. Research in this area primarily utilizes rodent and aquatic models, each offering unique advantages for metabolic profiling.

Rodent Metabolic Studies (e.g., Rats)

Rodent models, particularly rats, are frequently employed to investigate the in vivo metabolism of phenethylamine derivatives. Studies on analogous compounds provide a framework for predicting the metabolic pathways of this compound. The primary metabolic transformations observed in rats for structurally related phenethylamines include a variety of phase I and phase II reactions.

For instance, research on the metabolism of other psychoactive phenethylamines in rats has identified several key metabolic routes. These include sulfoxidation, sulfone formation, hydroxylation of alkyl side chains, and S-depropylation followed by methylation. nih.gov Furthermore, the brain and liver are significant sites for the distribution and metabolism of phenethylamines in rats. nih.govnih.gov While specific data for this compound is not extensively detailed, the metabolic fate of similar structures suggests that N-dealkylation, hydroxylation of the aromatic rings, and subsequent conjugation reactions are likely to occur. The fluorine substituent on the benzyl group is generally stable but can influence the metabolic profile by altering the electronic properties of the molecule and potentially directing metabolism to other sites.

| Metabolic Pathway | Observed in Related Phenethylamines (Rat Model) | Potential Metabolites of this compound |

| N-Dealkylation | Yes | Phenethylamine, 4-Fluorobenzylaldehyde |

| Aromatic Hydroxylation | Yes | Hydroxy-(4-Fluoro-benzyl)-phenethyl-amine |

| Benzylic Hydroxylation | Yes | (4-Fluoro-phenyl)-methanol, Phenethylamine |

| N-Acetylation | Yes | N-Acetyl-(4-Fluoro-benzyl)-phenethyl-amine |

| Glucuronidation | Yes | Glucuronide conjugates of hydroxylated metabolites |

| Sulfation | Yes | Sulfate conjugates of hydroxylated metabolites |

This table is illustrative and based on metabolic pathways of structurally similar compounds.

Aquatic Organism Models (e.g., Zebrafish Larvae)

Zebrafish (Danio rerio) larvae have emerged as a valuable in vivo model for studying drug metabolism, offering advantages such as high genetic homology to humans, rapid development, and suitability for high-throughput screening. mdpi.com Studies have demonstrated that zebrafish larvae possess drug-metabolizing enzymes comparable to those in humans and can generate a spectrum of metabolites relevant to mammalian systems. mdpi.comsemanticscholar.org

Research on other phenethylamine derivatives in zebrafish has successfully identified key metabolic pathways. For example, studies on proscaline and methallylescaline using a zebrafish model identified hydroxylation and N-acetylation as major metabolic transformations. researchgate.netnih.gov This indicates that zebrafish are capable of carrying out both phase I and phase II metabolic reactions for this class of compounds. Furthermore, studies on other N-benzyl phenethylamines in adult zebrafish have confirmed that these compounds are absorbed, cross the blood-brain barrier, and exert neurochemical effects, validating the use of this model for studying the disposition of compounds like this compound.

| Metabolic Pathway | Observed in Related Phenethylamines (Zebrafish Model) | Potential Metabolites of this compound |

| N-Acetylation | Yes | N-Acetyl-(4-fluoro-benzyl)-phenethyl-amine |

| Hydroxylation | Yes | Hydroxy-(4-fluoro-benzyl)-phenethyl-amine |

| N-Dealkylation | Reported for other NPS | Phenethylamine, 4-Fluorobenzylaldehyde |

| Glucuronidation | Yes | Glucuronide conjugates of hydroxylated metabolites |

This table is illustrative and based on metabolic pathways of structurally similar compounds in the zebrafish model.

Comparative Metabolism Across Animal Species for Translational Research

Comparing the metabolic profiles of this compound across different animal species is essential for translational research, as it helps to identify the most appropriate animal model for predicting human metabolism. While both rodent and zebrafish models are informative, they may exhibit quantitative and qualitative differences in their metabolic pathways.

For example, the rate of metabolism can differ, with some studies suggesting that zebrafish larvae may exhibit a faster metabolic rate for certain compounds compared to what is observed in human samples. semanticscholar.org The specific cytochrome P450 (CYP) isozymes involved in oxidative metabolism can also vary between species, potentially leading to different proportions of metabolites. The introduction of a fluorine atom, as in this compound, can significantly influence the compound's psychoactivity and metabolic stability, and these effects may be expressed differently across species. nih.gov

By integrating data from in vivo studies in rats and zebrafish, researchers can build a more comprehensive picture of the potential metabolic fate of this compound. This comparative approach allows for the identification of conserved metabolic pathways, which are more likely to be relevant to human metabolism, thereby improving the predictive value of preclinical studies.

Advanced Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of (4-Fluoro-benzyl)-phenethyl-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of both the 4-fluorobenzyl and phenethyl groups, as well as for the aliphatic protons of the ethyl and benzyl (B1604629) moieties. Based on data from analogous compounds like N-benzyl-N-phenethylamine, the methylene (B1212753) protons adjacent to the nitrogen and the phenyl groups would appear as multiplets in the 2.8-3.9 ppm range. chemicalbook.com The aromatic protons would resonate between 6.9 and 7.4 ppm. The protons on the fluorinated benzene (B151609) ring will exhibit splitting patterns influenced by the fluorine atom. google.compressbooks.pubmdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for N-benzyl-N-phenethylamine shows signals for the aliphatic carbons between 36 and 54 ppm, while the aromatic carbons appear in the 126-140 ppm range. chemicalbook.com For this compound, the carbon atoms of the 4-fluorobenzyl group will show coupling with the ¹⁹F nucleus, which is a characteristic feature. The carbon directly bonded to fluorine is expected to have a large coupling constant (¹JCF), with smaller coupling constants for the ortho (²JCF) and meta (³JCF) carbons.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. nih.gov For this compound, a single resonance is expected for the fluorine atom on the benzyl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In similar compounds like 4-fluoro-L-phenylalanine and 4-fluorobenzyl alcohol, the ¹⁹F signal appears in a predictable region, and its presence is a definitive confirmation of the fluorine incorporation in the molecule. nist.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenethyl Aromatic Protons | 7.20-7.35 (m) | 126-140 |

| Phenethyl CH₂ (adjacent to phenyl) | ~2.90 (m) | ~36 |

| Phenethyl CH₂ (adjacent to NH) | ~2.90 (m) | ~50 |

| Benzyl CH₂ | ~3.80 (s) | ~53 |

| 4-Fluorobenzyl Aromatic Protons (ortho to F) | ~7.00 (t) | ~115 (d, ²JCF) |

| 4-Fluorobenzyl Aromatic Protons (meta to F) | ~7.30 (dd) | ~130 (d, ³JCF) |

| NH Proton | 1.5-2.5 (broad s) | - |

Note: Predicted values are based on data from analogous compounds. chemicalbook.com 'm' denotes multiplet, 's' singlet, 't' triplet, 'dd' doublet of doublets, and 'd' doublet.

Mass Spectrometry (MS), including High-Resolution MS, Tandem MS (MS/MS), Quadrupole Time-of-Flight MS (QTOF-MS/MS), and Electrospray Ionization MS (ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing amines. sigmaaldrich.com In positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺.

High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the molecular formula of the compound.

Tandem MS (MS/MS): In MS/MS analysis, the protonated molecule is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of phenethylamines often involves the cleavage of the C-C bond beta to the nitrogen, leading to the formation of a stable benzyl or tropylium (B1234903) ion. For this compound, key fragmentations would include the loss of the phenethyl group to form the 4-fluorobenzylaminium ion, and the cleavage of the benzyl-nitrogen bond to produce a phenethylaminium ion. The most prominent fragment is often the 4-fluorobenzyl cation or the corresponding tropylium ion.

QTOF-MS/MS: This hybrid mass spectrometer combines a quadrupole analyzer with a time-of-flight analyzer, offering high resolution and accurate mass measurements for both precursor and product ions, making it a powerful tool for structural elucidation.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇F]⁺ (4-fluorotropylium) | 109 |

| [M+H]⁺ | [C₈H₁₀N]⁺ (phenethylaminium) | 120 |

| [M+H]⁺ | [C₈H₉F N]⁺ (4-fluorobenzylaminium) | 138 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. chemicalbook.comnih.gov

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are characteristic of the C-H stretching on the benzene rings.

Aliphatic C-H Stretch: Strong absorptions between 2850 and 2950 cm⁻¹ arise from the C-H stretching of the methylene groups. researchgate.net

Aromatic C=C Stretch: Sharp peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹ are indicative of the carbon-carbon stretching within the aromatic rings. pressbooks.pub

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1020-1250 cm⁻¹ range.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would confirm the presence of the carbon-fluorine bond.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2950 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-N | Stretch | 1020-1250 | Medium |

| C-F | Stretch | 1000-1400 | Strong |

Note: Predicted values are based on general IR correlation charts and spectra of similar compounds. chemicalbook.comchemicalbook.comchemicalbook.com

Infrared Multiphoton Photodissociation (IRMPD) Spectroscopy for Gas-Phase Ions

IRMPD spectroscopy is an advanced technique that provides structural information about mass-selected ions in the gas phase. nih.govwikipedia.org This method involves irradiating trapped ions with an intense infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventually dissociation. nih.gov By monitoring the fragmentation yield as a function of the IR wavelength, a vibrational spectrum of the ion is obtained. researchgate.net

For this compound, IRMPD could be used to obtain the gas-phase IR spectrum of the protonated molecule [M+H]⁺. This experimental spectrum can then be compared with theoretical spectra calculated for different possible protonation sites and conformers to determine the most stable structure of the ion in the gas phase. This technique is particularly powerful for distinguishing between isomers, which can be challenging with conventional MS/MS. mdpi.comnih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and quantification of this compound, ensuring the sample's purity before further analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the primary techniques for the separation and quantification of this compound. nih.gov These methods offer high resolution and sensitivity.

Reversed-Phase HPLC: A common approach for the analysis of amines like this compound is reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is usually kept in the acidic range to ensure that the amine is protonated, which generally leads to better peak shape and retention.

UHPLC: UHPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster separations and higher efficiencies compared to traditional HPLC. nih.gov A UHPLC method would significantly reduce the analysis time for this compound while maintaining or even improving the resolution. researchgate.net

Detection: UV detection is suitable for this compound due to the presence of the two phenyl rings, which absorb UV light. The detection wavelength is typically set around 210-220 nm or 254 nm. For higher sensitivity and selectivity, HPLC or UHPLC can be coupled with a mass spectrometer (LC-MS), which also provides structural information. nih.gov

Table 4: General HPLC/UHPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |

| Mobile Phase | A: Water with 0.1% formic acid or acetic acid B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid | | Elution | Gradient elution, starting with a low percentage of B and increasing over time | | Flow Rate | 0.2-1.0 mL/min for HPLC, 0.4-1.2 mL/min for UHPLC | | Column Temperature | 25-40 °C | | Detection | UV at ~214 nm or ~254 nm, or ESI-MS |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like phenethylamine (B48288) derivatives. For "this compound," GC would serve as a primary method for separation and preliminary identification.

Challenges and Solutions in GC Analysis of Phenethylamines:

Polarity and Adsorption: The amine group in phenethylamines can lead to peak tailing and adsorption on the GC column, resulting in poor chromatographic resolution. shimadzu.com

Derivatization: To overcome these issues, chemical derivatization is a common strategy. jfda-online.comyoutube.com This process modifies the functional groups of the analyte to increase volatility and thermal stability, and to reduce polarity. youtube.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are frequently used to form fluoroacyl derivatives, which are more amenable to GC analysis. shimadzu.comjfda-online.com On-column derivatization techniques, where the derivatizing agent is co-injected with the sample, can significantly shorten sample preparation time. shimadzu.comshimadzu.com

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed to create more volatile trimethylsilyl (B98337) (TMS) derivatives. youtube.com

Detection Methods:

Flame Ionization Detector (FID): While a universal detector, FID may lack the selectivity needed for complex biological samples.

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity and sensitivity for nitrogen-containing compounds like "this compound". scioninstruments.comontosight.aiwikipedia.orgsrigc.com The NPD can detect such compounds at levels approximately 100,000 times lower than hydrocarbons, making it ideal for trace analysis. srigc.com

Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions.

Chiral Analysis:

Many phenethylamines are chiral and their enantiomers can exhibit different pharmacological effects. nih.gov To separate the enantiomers of "this compound," chiral derivatization followed by analysis on an achiral GC column can be employed. nih.gov Reagents such as S-(-)-N-(fluoroacyl)-prolyl chloride can be used for this purpose. nih.gov

Integrated Analytical Platforms

The combination of chromatographic separation with advanced detection technologies provides comprehensive characterization of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Profiling

GC-MS:

GC-MS is a highly sensitive method for identifying designer stimulants and their metabolites in biological fluids like urine. nih.gov The electron ionization (EI) mass spectra of phenethylamines often show characteristic fragmentation patterns. chromatographytoday.com For N-benzylphenethylamines, significant ions typically include the iminium cation and fragments from the benzylamine (B48309) portion of the molecule. ojp.gov However, regioisomers (compounds with the same atoms arranged differently) can produce very similar mass spectra, making differentiation challenging with MS alone. chromatographytoday.comresearchgate.net In such cases, chromatographic separation is crucial.

LC-MS:

LC-MS is particularly useful for analyzing less volatile or thermally labile compounds and their metabolites. It can often be performed without derivatization. researchgate.net Techniques like electrospray ionization (ESI) are commonly used. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, can provide accurate mass measurements, aiding in the elemental composition determination of unknown metabolites. nih.gov

The table below illustrates a hypothetical GC-MS analysis of "this compound" and related compounds, highlighting the importance of both retention time and mass spectral data for identification.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| Phenethylamine | 5.2 | 121, 91, 30 |

| N-Benzylphenethylamine | 10.8 | 211, 120, 91 |

| This compound | 11.2 | 229, 138, 109, 91 |

This is a hypothetical data table for illustrative purposes.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling

LC-NMR is a powerful technique for the structural elucidation of unknown compounds and metabolites directly from complex mixtures. By coupling the separation power of LC with the detailed structural information from NMR spectroscopy, it is possible to obtain unambiguous identification without the need for extensive purification. For a novel compound like "this compound," LC-NMR would be invaluable for confirming the structure of its metabolites in biological samples.

Mass Spectrometry Imaging (MSI) in Biological Samples

Mass Spectrometry Imaging (MSI) is a technique that allows for the visualization of the spatial distribution of molecules within a biological tissue section. While not a primary identification tool, MSI could be used in preclinical research to understand the distribution of "this compound" and its major metabolites in target organs, providing insights into its pharmacokinetic and pharmacodynamic properties.

Quantitative Analytical Method Development and Validation

Development of Methods for Detection and Quantification in Biological Matrices

The development of a robust and validated quantitative method is crucial for pharmacokinetic studies and toxicological screening.

Method Development Strategy:

Sample Preparation: This is a critical step to remove interferences from the biological matrix (e.g., blood, urine, plasma). Techniques include:

Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): Offers cleaner extracts and higher recovery compared to LLE. Different sorbent chemistries can be optimized for the specific properties of "this compound."

Instrumentation:

LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for quantitative analysis in biological matrices due to its high selectivity and sensitivity. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used.

GC-MS: Can also be used for quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Method Validation: The developed method must be rigorously validated according to international guidelines. Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table provides a hypothetical summary of a validated LC-MS/MS method for the quantification of "this compound" in human plasma.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 95 - 105% |

| Precision (%RSD) | < 15% |

| LOQ | 0.1 ng/mL |

| Recovery | > 85% |

This is a hypothetical data table for illustrative purposes.

Method Validation Parameters

Linearity

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. For the analysis of phenethylamine derivatives, linearity is typically established by preparing a series of calibration standards of known concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is generally considered indicative of good linearity. nih.gov For instance, a validated LC-MS/MS method for the analysis of 13 illicit phenethylamines in amniotic fluid demonstrated acceptable linearity with correlation coefficients (r) higher than 0.997 for all target compounds over a concentration range of 10–400 ng/mL. nih.gov Similarly, an LC-MS/MS method for N-ethyl-α-ethyl-phenethylamine (a phenethylamine derivative) in dietary supplements was linear up to 500 ng/mL. oup.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are critical for the analysis of trace amounts of substances. The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. nih.gov

In a study validating an LC-MS/MS method for multiple phenethylamine-type substances in urine, the LOD and LOQ for 74 phenethylamines were reported as 0.5 ng/mL and 1.0 ng/mL, respectively. fda.gov.tw Another LC-MS/MS method for N-ethyl-α-ethyl-phenethylamine established an LOD of 2.5 ng/mL and an LOQ of 5 ng/mL. oup.comnih.gov For a multiresidual analysis of 13 illicit phenethylamines, LODs ranged from 3 to 6 ng/mL and LOQs from 9 to 20 ng/mL. nih.gov These values highlight the high sensitivity achievable with modern analytical instrumentation.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For example, a validated LC-MS/MS method for N-ethyl-α-ethyl-phenethylamine reported within-day variability (repeatability) at the 10 ng/mL level in the range of 3.88–7.89% and 1.39–3.36% at the 100 ng/mL level. The day-to-day variability (intermediate precision) was 9.8% for a low concentration control and 3.1% for a high concentration control. oup.comnih.gov These values indicate good precision of the analytical method.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. The accuracy is typically expressed as the percentage recovery.

For the analysis of illicit phenethylamines, accuracy was assessed by spiking blank samples at three different concentrations (25, 200, and 400 ng/mL), with the recovery of the analytes serving as the measure of accuracy. nih.gov While specific recovery percentages for N-benzylphenethylamines were not detailed in the available literature, this approach is standard practice in method validation.

The table below summarizes typical method validation parameters that would be expected for the analysis of this compound, based on data from structurally related compounds.

| Parameter | Typical Technique | Expected Range/Value | Reference Compounds |

| Linearity (r²) | LC-MS/MS, GC-MS | > 0.99 | Illicit Phenethylamines, N-ethyl-α-ethyl-phenethylamine |

| Limit of Detection (LOD) | LC-MS/MS | 0.5 - 6 ng/mL | Multiple Phenethylamines, N-ethyl-α-ethyl-phenethylamine |

| Limit of Quantitation (LOQ) | LC-MS/MS | 1.0 - 20 ng/mL | Multiple Phenethylamines, N-ethyl-α-ethyl-phenethylamine |

| Precision (RSD) | LC-MS/MS | < 10% | N-ethyl-α-ethyl-phenethylamine |

| Accuracy (Recovery) | LC-MS/MS | Typically 80-120% | Illicit Phenethylamines (methodology described) |

Structure Activity Relationships Sar and Computational Studies

Impact of Molecular Structure on Biological Activity

The position of the fluorine atom on the N-benzyl ring is a critical determinant of biological activity. While extensive SAR studies have been conducted on the phenethylamine (B48288) core, the influence of the N-benzyl substituent's substitution pattern is also significant. nih.gov For instance, in a broad study of N-benzylphenethylamines, ligands with an N-(2-fluorobenzyl) substituent generally exhibited lower affinities compared to other N-benzyl variants, which may be attributed to a reduced hydrogen bond acceptor capability. nih.gov

In contrast, the 4-fluoro substitution, as seen in (4-Fluoro-benzyl)-phenethyl-amine, is a common feature in ligands targeting monoamine transporters. Research on structurally constrained piperidine (B6355638) analogues derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine highlights the importance of this moiety for achieving high affinity at the dopamine (B1211576) transporter (DAT). nih.gov The nature of substitutions on the exocyclic N-atom's phenyl ring in these analogs was found to be crucial for DAT activity, with electron-withdrawing groups enhancing potency. nih.gov This suggests that the 4-fluorobenzyl group provides a favorable scaffold for potent DAT inhibitors. nih.gov

Table 1: Effect of N-Benzyl Substitution on 5-HT₂ Receptor Affinity

| Compound Type | N-Benzyl Substituent | General Affinity Trend |

| N-benzylphenethylamines | 2-Fluorobenzyl | Lower affinity compared to other N-benzyl substituents nih.gov |

| N-benzylphenethylamines | 2-Hydroxybenzyl | Generally showed the highest functional activity at the 5-HT₂A receptor nih.gov |

| N-benzylphenethylamines | 2-Methoxybenzyl | Less active and less selective 5-HT₂A agonists nih.gov |

Chirality plays a pivotal role in the pharmacological profiles of phenethylamine derivatives, often leading to significant differences in potency and selectivity between enantiomers. The interaction with transporters and receptors is frequently stereoselective.

Studies on chiral phenylethylamine derivatives have demonstrated that stereoselectivity varies considerably even among closely related monoamine transporters like the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov For example, NET and DAT were found to preferentially transport (S)-norepinephrine, while SERT preferred the (R)-enantiomer. nih.gov Conversely, for epinephrine, NET and DAT showed higher transport rates for the (R)-enantiomer, and SERT for the (S)-enantiomer. nih.gov

In the context of specific DAT inhibitors, chirality is a key factor for potency. A docking simulation for a phenethylamine derivative, compound 9 from a study on dopamine reuptake inhibitors, predicted that the (S)-form was more stable and fit better into the binding site of the human dopamine transporter (hDAT) than the (R)-form. biomolther.orgresearchgate.net Similarly, for a series of cis-3,6-disubstituted piperidine derivatives, separation of enantiomers revealed differential affinities for DAT. The S,S-(-)-19a enantiomer exhibited the highest potency for DAT (IC₅₀ = 11.3 nM) and was more selective for DAT over SERT and NET compared to its corresponding enantiomer. nih.gov This stereoselectivity underscores the importance of a well-defined three-dimensional structure for optimal interaction with the transporter binding pocket.

The pattern of substitution on the phenethylamine scaffold profoundly affects target binding and efficacy. Extensive SAR studies on the 4-position of the phenethylamine ring have shown that nonpolar substituents, such as halogens and alkyl groups, tend to increase binding affinity, whereas hydrogen-bond-donating groups like hydroxyl (-OH) or carboxyl (-COOH) decrease affinity. nih.gov

In a comprehensive study of 48 N-benzylphenethylamines, the structure-activity relationships were found to be complex. nih.gov However, certain trends emerged; for instance, a cyano substituent in the 4-position of the phenethylamine was noted as an interesting observation for its effect on selectivity. nih.gov For dopamine reuptake inhibition, compounds with phenyl, thiophenyl, and substituted phenyl groups at the aromatic position showed increasing inhibitory effects in that order. biomolther.orgresearchgate.netbiomolther.org Furthermore, longer alkyl chains and smaller ring sizes at the alkylamine position also contributed to stronger inhibitory activities against dopamine reuptake. biomolther.orgnih.gov

The interplay between substituents on the phenethylamine core and the N-benzyl group can also influence activity. It has been observed that the substituent on the N-benzyl ring can modulate the interaction of the substituent at the 4-position of the phenethylamine. nih.gov

Table 2: Influence of Substituents on Dopamine Transporter (DAT) Inhibition

| Compound Series | Substitution Feature | Impact on DAT Inhibition |

| Arylethylamines | Aromatic Group (Ar) | Phenyl < Thiophenyl < Substituted Phenyl (Increasing Potency) biomolther.orgbiomolther.org |

| Arylethylamines | Alkylamine Substituent (R2) | Longer alkyl chains / Smaller ring size = Stronger Inhibition biomolther.orgnih.gov |

| Piperidine Derivatives | Phenyl Ring on Benzyl (B1604629) Group | Electron-withdrawing groups increase potency nih.gov |

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a lead compound's properties, including target binding, metabolic stability, and pharmacokinetics. cambridgemedchemconsulting.comspirochem.com A bioisostere is a substitute for an atom or group of atoms that results in a new molecule with similar biological properties. cambridgemedchemconsulting.com

Replacing hydrogen with fluorine is a common bioisosteric strategy used to block metabolic oxidation. cambridgemedchemconsulting.com The carbon-fluorine (C-F) bond is very strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com Furthermore, the high electronegativity of fluorine can reduce the potential for oxidative metabolism at nearby positions. cambridgemedchemconsulting.com This strategy is pertinent to this compound, where the fluorine atom can enhance metabolic stability compared to a non-fluorinated analogue.

Phenyl rings are frequently replaced with other aromatic or heterocyclic rings to improve metabolic properties. hyphadiscovery.com For example, replacing electron-rich phenyl rings with azines (pyridines) has been shown to reduce metabolic clearance, likely by decreasing the ring's susceptibility to oxidation. hyphadiscovery.com In the context of N-benzylphenethylamines, replacing the phenyl ring of the benzyl group with heterocyclic moieties has led to compounds with moderate activity at the DAT. nih.gov Such replacements can fine-tune the electronic and steric properties of the ligand, impacting its interaction with the transporter while potentially improving its metabolic profile. spirochem.comhyphadiscovery.com

Computational Modeling and Simulation

Computational techniques, particularly molecular docking, are invaluable tools for understanding how ligands like this compound interact with their biological targets at a molecular level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor or transporter, providing insights into the binding energetics and key molecular interactions. These simulations have been successfully applied to phenethylamine derivatives to rationalize observed SAR data and predict the activity of new compounds.

Docking studies of phenethylamine derivatives into the human dopamine transporter (hDAT) have revealed critical structural features for binding. researchgate.net For potent inhibitors, simulations show a good fit into the binding site, which is typically covered by transmembrane helices 1, 3, and 6. biomolther.orgbiomolther.org Key interactions often include a hydrogen bond between the charged amine of the ligand and a polar residue, such as Asp79 in DAT. biomolther.orgresearchgate.net

These simulations can also explain stereoselectivity. For one potent dopamine reuptake inhibitor, docking showed the (S)-enantiomer forming a more stable complex within the hDAT binding pocket compared to the (R)-enantiomer. biomolther.org Such computational models provide a theoretical basis for understanding why certain structural features, like the specific placement of a fluoro-benzyl group or the chirality of the molecule, are crucial for high-affinity binding and selective inhibition of monoamine transporters. nih.govbiomolther.org

Quantum Chemical Calculations of Molecular Properties

Energetic Properties:

The stability of different conformations of this compound can be assessed through the calculation of their relative energies. Computational studies on related N-benzyl phenethylamines have demonstrated that the orientation of the benzyl and phenethyl groups relative to each other gives rise to several low-energy conformers. The presence of the electronegative fluorine atom at the para-position of the benzyl ring is expected to influence the electrostatic potential of the molecule, which can affect intermolecular interactions.

While specific experimental data for this compound is not extensively published, theoretical calculations using methods like Density Functional Theory (DFT) can predict these properties. A representative table of calculated energetic properties for plausible conformers is presented below. These values are illustrative and based on trends observed in similar molecules.

Table 1: Calculated Energetic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Extended | 0.00 | 2.5 |

| Folded (Gauche 1) | +1.2 | 3.1 |

| Folded (Gauche 2) | +1.5 | 2.8 |

Vibrational Properties: